![molecular formula C16H9ClO6S B2854419 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid CAS No. 895652-39-8](/img/structure/B2854419.png)
3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid, also known as CCOC, is a synthetic compound that has been widely studied for its potential applications in scientific research. CCOC belongs to the class of chromene derivatives and has been shown to possess a wide range of biochemical and physiological effects, making it a promising candidate for various research studies.
作用機序
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors , which could lead to a variety of biochemical changes.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.
Result of Action
Similar compounds have been found to possess various biological activities , suggesting that the compound could have diverse molecular and cellular effects.
実験室実験の利点と制限
One of the major advantages of 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid is its ability to inhibit the growth of cancer cells without affecting normal cells. This selectivity makes 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid a promising candidate for cancer treatment. Additionally, 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid has been shown to possess a wide range of biochemical and physiological effects, making it a versatile tool for various research studies.
However, there are some limitations to the use of 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid in lab experiments. One of the major limitations is its solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid. One area of research is the development of more efficient synthesis methods for 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid, which could improve its accessibility for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid and its potential applications in various fields of research. Finally, more studies are needed to investigate the potential side effects of 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid and its safety for use in humans.
合成法
The synthesis of 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-acetyl-4-hydroxychromen-2-one in the presence of a base such as pyridine. The resulting product is then treated with potassium hydroxide to obtain 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid in high yields. This method of synthesis has been reported in various research articles and has been shown to be a reliable and efficient way of producing 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid.
科学的研究の応用
3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid has been extensively studied for its potential applications in scientific research. One of the major areas of research has been in the field of cancer treatment. 3-[(4-chlorophenyl)sulfonyl]-2-oxo-2H-chromene-6-carboxylic acid has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This inhibition is thought to occur through the induction of apoptosis, which is a programmed cell death mechanism.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-2-oxochromene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClO6S/c17-11-2-4-12(5-3-11)24(21,22)14-8-10-7-9(15(18)19)1-6-13(10)23-16(14)20/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVKNNFYEGSRPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=CC3=C(C=CC(=C3)C(=O)O)OC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)sulfonyl-2-oxochromene-6-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

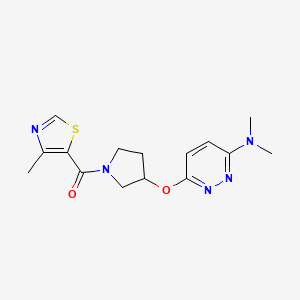
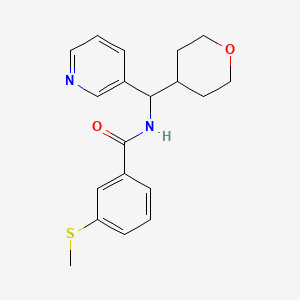
![2-({5-[(4-tert-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2854339.png)
![(2Z)-3-[4-(benzyloxy)phenyl]-2-{4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2854343.png)
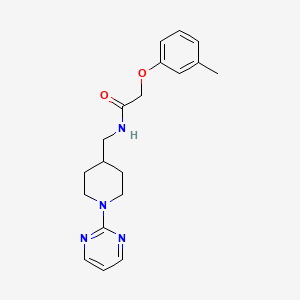
![1,3,8,8-tetramethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2854345.png)

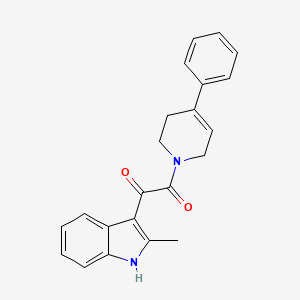
![1-(3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanoyl)piperidine-4-carboxamide](/img/structure/B2854349.png)
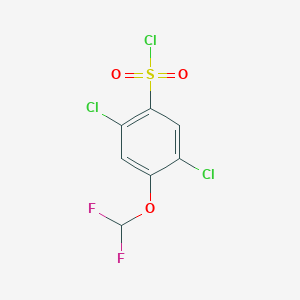


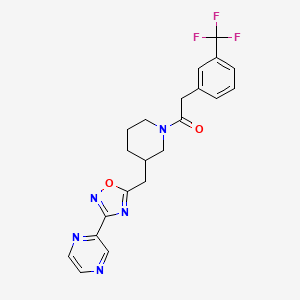
![(E)-N-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-2-phenylethenesulfonamide](/img/structure/B2854356.png)